molecular formula C9H11ClO B030598 (1R)-3-chloro-1-phenylpropan-1-ol CAS No. 100306-33-0

(1R)-3-chloro-1-phenylpropan-1-ol

Cat. No. B030598
CAS RN: 100306-33-0
M. Wt: 170.63 g/mol
InChI Key: JZFUHAGLMZWKTF-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1R)-3-chloro-1-phenylpropan-1-ol” is a chiral compound of interest in the synthesis of various pharmacologically active substances. Its asymmetric synthesis, molecular structure, and properties have been explored to understand its potential in medicinal chemistry and organic synthesis.

Synthesis Analysis

The asymmetric synthesis of (R)-1-phenylpropan-1-ol, which can be related to the synthesis of “(1R)-3-chloro-1-phenylpropan-1-ol,” has been demonstrated through enantioselective autocatalysis with diethylzinc addition to benzaldehyde, mediated by catalytic amounts of various amines, achieving up to 100% chemical yield and 49.2% enantiomeric excess (Li ShengJian et al., 1993). Additionally, asymmetric reduction of 3-chloropropiophenone to (S)-3-chloro-1-phenylpropanol using Saccharomyces cerevisiae CGMCC 2266 cells immobilized in calcium alginate has been reported, showing high enantioselectivity (99% ee) and good percent conversion (80%) (Gensheng Yang et al., 2009).

Molecular Structure Analysis

Molecular structure analysis of related phenylpropanol compounds has been carried out using ab initio MO calculations, revealing the significance of CH/π and OH/π hydrogen bonds in determining the conformation of diastereoisomers (O. Takahashi et al., 2003).

Chemical Reactions and Properties

The reactivity of “(1R)-3-chloro-1-phenylpropan-1-ol” can be inferred from studies on similar compounds. For instance, the reaction of 3-phenylprop-2-en-1-ol with carbonylperchloratobis(triphenylphosphine)iridium(I) and carbonyldihydridoperchloratobis(triphenylphosphine)-iridium(III) has shown pathways for dehydrogenation, hydrogenolysis, isomerization, and hydrogenation, which could be relevant for understanding the chemical behavior of “(1R)-3-chloro-1-phenylpropan-1-ol” (C. Chin et al., 1988).

Scientific Research Applications

Chemoenzymatic Synthesis of Antidepressants

  • Synthesis of Fluoxetine, Tomoxetine, and Nisoxetine : (1R)-3-chloro-1-phenylpropan-1-ol has been used in the chemoenzymatic synthesis of antidepressant drugs, such as Fluoxetine, Tomoxetine, and Nisoxetine. This synthesis involves kinetic resolution using lipase catalysis (Liu, Hoff, & Anthonsen, 2000).

Asymmetric Radical Reactions

  • Catalysis of Asymmetric Additions : Research demonstrates the use of (1R)-3-chloro-1-phenylpropan-1-ol in asymmetric radical reactions, such as the addition of sulfonyl chloride to 1-phenylpropene, catalyzed by specific ruthenium compounds (Kameyama & Kamigata, 1989).

Bioreduction Studies

  • Bioreduction of Prochiral Ketones : This compound has been studied in bioreduction experiments, where baker's yeast (Saccharomyces cerevisiae) was used to reduce 2-chloro-1-phenyl-2-propen-1-one, leading to the production of (1R)-3-chloro-1-phenylpropan-1-ol (Siqueira Filho, Rodrigues, & Moran, 2001).

Coordination Compounds Study

  • Formation of Coordination Compounds : The reaction of (1R)-3-chloro-1-phenylpropan-1-ol with palladium(II) in the presence of certain agents results in the formation of specific coordination compounds (Bouquillon et al., 1999).

Biotransformation in Yeast Cultures

  • Enantioselective Reduction in Yeast : Studies show the biotransformation of 3-chloro-1-phenylpropan-1-one in various yeast strains, leading to enantioselective production of 3-chloro-1-phenylpropan-1-ol (Janeczko & Kostrzewa-Susłow, 2014).

Chemical Transformations

  • Dehydrogenation and Isomerization : The compound has been involved in studies exploring dehydrogenation, hydrogenolysis, isomerization, and hydrogenation reactions with specific iridium compounds (Chin, Shin, & Kim, 1988).

Mechanism of Action

The mechanism of action of “(1R)-3-chloro-1-phenylpropan-1-ol” is not available . It’s important to note that the mechanism of action can vary depending on the context in which the compound is used.

Safety and Hazards

The safety and hazards of “(1R)-3-chloro-1-phenylpropan-1-ol” are not available . It’s crucial to handle all chemicals with appropriate safety measures, even if specific hazard information is not available.

properties

IUPAC Name

(1R)-3-chloro-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFUHAGLMZWKTF-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349017
Record name (1R)-3-Chloro-1-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-3-chloro-1-phenylpropan-1-ol

CAS RN

100306-33-0
Record name (1R)-3-Chloro-1-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-3-chloro-1-phenylpropan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Chloropropiophenone (25.2 g) was dissolved in abs. ethanol (200 ml), NaBH4 (2.2 g) was slowly added and the mixture stirred overnight at R.T. The mixture was filtered and the filtrate evaporated to dryness. H2O was added and the solution extracted with ether, the ether phase dried (MgSO4) and evaporated. The resulting oil purified on silicagel CH2Cl2 as eluent giving 3-chloro-1-phenyl-1-propanol (compound 14), identified by 1H NMR.
Quantity
25.2 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Q & A

Q1: What are the common methods for synthesizing (R)-3-chloro-1-phenylpropan-1-ol?

A1: Several methods have been explored for the enantioselective synthesis of (R)-3-chloro-1-phenylpropan-1-ol. Two prominent approaches include:

  • Asymmetric Reduction: This method utilizes chiral catalysts like oxazaborolidines derived from (S)-α,α-diphenylprolinol to facilitate the asymmetric reduction of 3-chloropropiophenone, yielding (R)-3-chloro-1-phenylpropan-1-ol with high enantiomeric excess. [] The chiral catalyst can be recovered and reused, enhancing the practicality of this approach. []
  • Enzymatic Hydrolysis: This method employs immobilized lipases, such as Candida rugosa lipase, to selectively hydrolyze the ester group of 3-chloro-1-phenylpropyl butyrate. This results in the formation of (R)-3-chloro-1-phenylpropan-1-ol with high enantiomeric purity. []

Q2: What is the significance of chirality in the context of (R)-3-chloro-1-phenylpropan-1-ol and its applications?

A2: Chirality plays a crucial role in pharmaceutical applications as enantiomers (mirror image molecules) can exhibit different biological activities. In the case of pharmaceuticals like fluoxetine, only one enantiomer, the (R)-enantiomer, possesses the desired therapeutic effect. [] Therefore, developing efficient and selective methods for synthesizing the desired (R)-enantiomer of 3-chloro-1-phenylpropan-1-ol is critical for producing safe and effective medications.

Q3: Are there any studies focusing on the biocatalytic synthesis of (R)-3-chloro-1-phenylpropan-1-ol?

A3: Yes, research has investigated the use of carbonyl reductase enzymes for the biosynthesis of (R)-3-chloro-1-phenylpropan-1-ol. Specifically, the carbonyl reductase EbSDR8 has been identified as a promising candidate for the efficient production of enantiopure (R)-3-chloro-1-phenylpropan-1-ol. [] This approach leverages the inherent selectivity of enzymes to produce the desired enantiomer with high purity.

Q4: Has (R)-3-chloro-1-phenylpropan-1-ol been studied in structural biology contexts?

A4: Yes, (R)-3-chloro-1-phenylpropan-1-ol has been investigated in complex with modified T4 lysozyme (L99A/M102Q). [] While the specific details of this study are limited in the provided abstracts, it highlights the use of (R)-3-chloro-1-phenylpropan-1-ol in structural biology research, potentially as a ligand or probe molecule.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.